molecular formula C21H28N2O B5655544 1-benzyl-4-(4-methoxy-2,5-dimethylbenzyl)piperazine

1-benzyl-4-(4-methoxy-2,5-dimethylbenzyl)piperazine

Cat. No. B5655544
M. Wt: 324.5 g/mol
InChI Key: WGSNNJASZATBIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-4-(4-methoxy-2,5-dimethylbenzyl)piperazine, also known as B-MMDP, is a novel psychoactive substance that belongs to the class of piperazine derivatives. The compound has gained attention in recent years due to its potential use in scientific research as a tool for studying the central nervous system.

Mechanism of Action

1-benzyl-4-(4-methoxy-2,5-dimethylbenzyl)piperazine acts as a selective serotonin reuptake inhibitor (SSRI) by binding to the serotonin transporter and preventing the reuptake of serotonin into presynaptic neurons. This leads to an increase in serotonin levels in the synaptic cleft, which can result in changes in mood, behavior, and cognition. 1-benzyl-4-(4-methoxy-2,5-dimethylbenzyl)piperazine also acts as a dopamine receptor agonist, which can affect reward and motivation pathways in the brain.
Biochemical and Physiological Effects:
1-benzyl-4-(4-methoxy-2,5-dimethylbenzyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which can lead to changes in mood, behavior, and cognition. 1-benzyl-4-(4-methoxy-2,5-dimethylbenzyl)piperazine has also been shown to affect the levels of other neurotransmitters, such as norepinephrine and glutamate. Additionally, 1-benzyl-4-(4-methoxy-2,5-dimethylbenzyl)piperazine has been shown to have effects on heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

One advantage of using 1-benzyl-4-(4-methoxy-2,5-dimethylbenzyl)piperazine in lab experiments is its selectivity for serotonin and dopamine receptors, which allows for more precise manipulation of these pathways. Additionally, 1-benzyl-4-(4-methoxy-2,5-dimethylbenzyl)piperazine has a relatively long half-life, which can allow for longer experiments and more time to observe its effects. However, one limitation of using 1-benzyl-4-(4-methoxy-2,5-dimethylbenzyl)piperazine is its potential for abuse and dependence, which can complicate interpretation of results. Additionally, the long half-life of 1-benzyl-4-(4-methoxy-2,5-dimethylbenzyl)piperazine can also make it difficult to control for carryover effects in experiments.

Future Directions

There are several future directions for research on 1-benzyl-4-(4-methoxy-2,5-dimethylbenzyl)piperazine. One area of interest is its potential as a treatment for psychiatric disorders such as depression, anxiety, and addiction. Additionally, 1-benzyl-4-(4-methoxy-2,5-dimethylbenzyl)piperazine could be used to study the effects of psychoactive substances on the brain and behavior. Further research could also focus on the pharmacokinetics and pharmacodynamics of 1-benzyl-4-(4-methoxy-2,5-dimethylbenzyl)piperazine, as well as its potential for abuse and dependence. Finally, 1-benzyl-4-(4-methoxy-2,5-dimethylbenzyl)piperazine could be used to develop new tools for studying the central nervous system and understanding the underlying mechanisms of behavior and cognition.

Synthesis Methods

The synthesis of 1-benzyl-4-(4-methoxy-2,5-dimethylbenzyl)piperazine involves the reaction of 1-benzylpiperazine with 4-methoxy-2,5-dimethylbenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization or chromatography. The purity and yield of the final product depend on the reaction conditions and the quality of the starting materials.

Scientific Research Applications

1-benzyl-4-(4-methoxy-2,5-dimethylbenzyl)piperazine has been used in scientific research as a chemical tool for studying the central nervous system. It has been shown to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine receptor agonist. 1-benzyl-4-(4-methoxy-2,5-dimethylbenzyl)piperazine has also been used to study the effects of psychoactive substances on behavior, cognition, and neurochemistry. Additionally, 1-benzyl-4-(4-methoxy-2,5-dimethylbenzyl)piperazine has been used to develop new treatments for psychiatric disorders such as depression, anxiety, and addiction.

properties

IUPAC Name

1-benzyl-4-[(4-methoxy-2,5-dimethylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O/c1-17-14-21(24-3)18(2)13-20(17)16-23-11-9-22(10-12-23)15-19-7-5-4-6-8-19/h4-8,13-14H,9-12,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSNNJASZATBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)CN2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-[(4-methoxy-2,5-dimethylphenyl)methyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.